1-Cyclopentylpropane-1-thiol
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Overview
Description
1-Cyclopentylpropane-1-thiol is an organic compound with the molecular formula C8H16S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes a cyclopentyl ring attached to a propane chain, terminating in a thiol group. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 1-chloropropane-1-thiol under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of cyclopentylpropene in the presence of hydrogen sulfide. This method allows for the efficient production of the thiol compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
1-Cyclopentylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a role in biological systems as antioxidants and in enzyme function.
Medicine: Research into thiol compounds includes their potential use in drug development, particularly for their antioxidant properties.
Industry: Thiols are used in the production of polymers and as additives in lubricants and fuels
Mechanism of Action
The mechanism of action of 1-Cyclopentylpropane-1-thiol involves its reactivity due to the thiol group. Thiols can form disulfide bonds, which are crucial in protein structure and function. The compound can also act as a nucleophile, participating in various chemical reactions by donating its electron pair from the sulfur atom .
Comparison with Similar Compounds
Cyclopentylmethanethiol: Similar structure but with a methylene group instead of a propane chain.
Cyclopentylmethyl sulfide: Contains a sulfide group instead of a thiol group.
Cyclopentylpropane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group
Uniqueness: 1-Cyclopentylpropane-1-thiol is unique due to its specific combination of a cyclopentyl ring and a propane chain terminating in a thiol group. This structure imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H16S |
---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-cyclopentylpropane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-8(9)7-5-3-4-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
OIFHUFPZTWYGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)S |
Origin of Product |
United States |
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